Tert-butyl 4-amino-4-(carbamoylmethyl)piperidine-1-carboxylate hydrochloride
Description
Tert-butyl 4-amino-4-(carbamoylmethyl)piperidine-1-carboxylate hydrochloride is a piperidine-derived compound featuring a tert-butyl carbamate group at the 1-position and a carbamoylmethyl substituent at the 4-amino position. The hydrochloride salt enhances its solubility and stability, making it a valuable intermediate in pharmaceutical synthesis, particularly for modulating pharmacokinetic properties such as bioavailability and metabolic resistance .
Properties
IUPAC Name |
tert-butyl 4-amino-4-(2-amino-2-oxoethyl)piperidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O3.ClH/c1-11(2,3)18-10(17)15-6-4-12(14,5-7-15)8-9(13)16;/h4-8,14H2,1-3H3,(H2,13,16);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKXFLXUJGYSSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)N)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-amino-4-(carbamoylmethyl)piperidine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 4-amino-4-(carbamoylmethyl)piperidine-1-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The process involves:
- Dissolving tert-butyl 4-amino-4-(carbamoylmethyl)piperidine-1-carboxylate in an appropriate solvent.
- Adding hydrochloric acid to the solution.
- Stirring the mixture at a specific temperature until the reaction is complete.
- Isolating the product by filtration or crystallization.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-amino-4-(carbamoylmethyl)piperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or carbamoylmethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl 4-amino-4-(carbamoylmethyl)piperidine-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor in the development of pharmaceutical drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-4-(carbamoylmethyl)piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Diversity and Functional Group Impact
The substituent at the 4-position of the piperidine ring significantly influences the compound’s physicochemical and biological properties. Below is a comparative analysis of key analogs:
Tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1)
- Substituent : Pyridin-3-yl group (aromatic, nitrogen-containing heterocycle).
- Physical State : Light yellow solid .
- However, safety data (e.g., ecotoxicity, mutagenicity) are unavailable .
Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate Hydrochloride
- Substituent : Hydroxymethyl group (polar, hydroxyl functionality).
- Key Differences: The hydroxyl group increases hydrophilicity but lacks the hydrogen-bonding capacity of the carbamoylmethyl amide.
Tert-butyl 4-guanidinopiperidine-1-carboxylate Hydrochloride
- Substituent : Guanidine group (strongly basic, positively charged at physiological pH).
- This contrasts with the neutral carbamoylmethyl group .
Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate (3b)
- Substituent : 4-Methylpentyl group (hydrophobic alkyl chain).
- Synthesis : Prepared via Boc protection of piperidine with di-tert-butyl carbonate in dioxane/water (86% yield) .
- Key Differences : The alkyl chain enhances lipophilicity, likely improving membrane permeability but reducing aqueous solubility compared to the carbamoylmethyl derivative .
Table 1: Comparative Properties of Piperidine Derivatives
*Inferred from structural analogs.
Biological Activity
Tert-butyl 4-amino-4-(carbamoylmethyl)piperidine-1-carboxylate hydrochloride, a compound with significant pharmacological potential, has garnered attention for its biological activities. This article reviews its synthesis, chemical properties, and biological effects based on diverse research sources.
Molecular Structure and Characteristics
- IUPAC Name : this compound
- CAS Number : 87120-72-7
- Molecular Formula : C10H21N2O2
- Molecular Weight : 201.29 g/mol
- Physical Appearance : Crystalline powder, typically beige to white in color.
| Property | Value |
|---|---|
| Molecular Formula | C10H21N2O2 |
| Molecular Weight | 201.29 g/mol |
| CAS Number | 87120-72-7 |
| Appearance | Beige to White Powder |
Research indicates that this compound exhibits activity as a modulator of various biological pathways. Its structure allows it to interact with specific receptors and enzymes, influencing cellular processes such as apoptosis and inflammation.
Pharmacological Effects
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit the release of pro-inflammatory cytokines, such as IL-1β, in stimulated macrophages. This inhibition is crucial for managing conditions characterized by excessive inflammation.
- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress and apoptotic pathways, indicating potential applications in neurodegenerative diseases.
- Antimicrobial Properties : Some studies have reported antimicrobial activity against various bacterial strains, suggesting its utility in developing new antibiotics.
In Vitro Studies
In vitro experiments have demonstrated that this compound can significantly reduce cell death in human macrophages exposed to lipopolysaccharide (LPS) and ATP stimuli. For instance:
- Study Results :
In Vivo Studies
While in vitro results are promising, further research is needed to validate these findings in vivo. Animal models are essential for understanding the pharmacokinetics and therapeutic potential of the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
